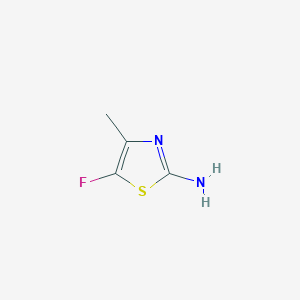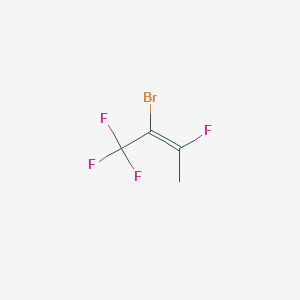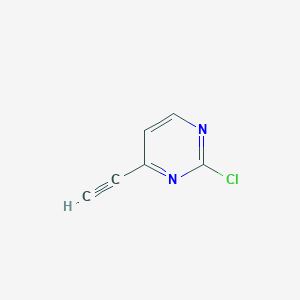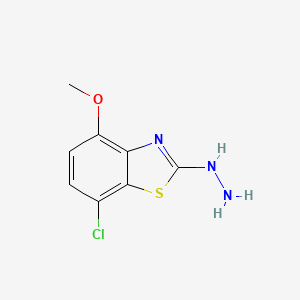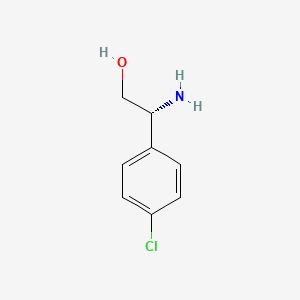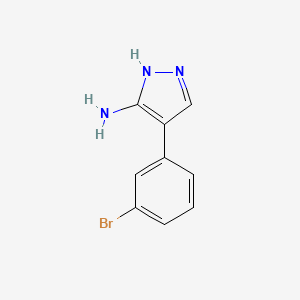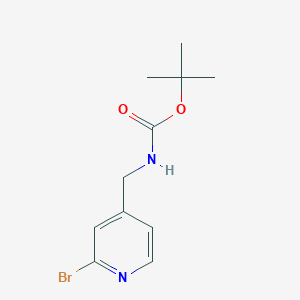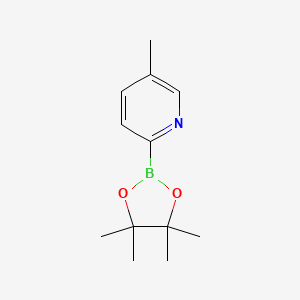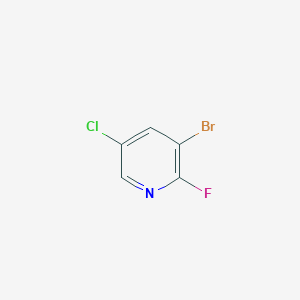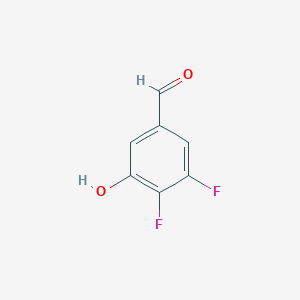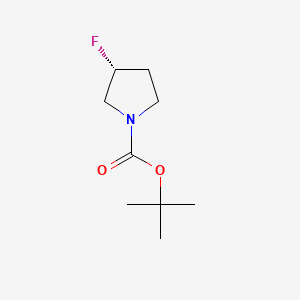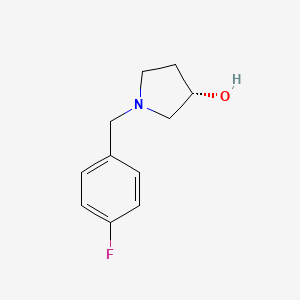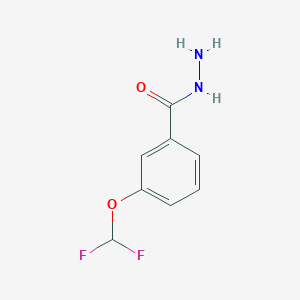![molecular formula C13H14N6O B1439369 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1204298-32-7](/img/structure/B1439369.png)
3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a unique structure combining a furyl group, a piperazine ring, and a triazolopyridazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
The primary targets of 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth and survival .
Mode of Action
This compound interacts with its targets by binding to the active sites of c-Met and VEGFR-2 kinases . This binding inhibits the kinase activity, leading to a disruption in the signaling pathways they control .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by this compound affects several biochemical pathways. These include pathways involved in cell growth, survival, and angiogenesis . The disruption of these pathways leads to the inhibition of cancer cell proliferation and the induction of apoptosis .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related compounds .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cancer cell growth and the induction of apoptosis . Specifically, it has been shown to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been found to be thermostable , which suggests that it may retain its efficacy and stability under various environmental conditions.
Biochemical Analysis
Biochemical Properties
3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It has been shown to inhibit c-Met kinase, a protein involved in cell growth and differentiation . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting downstream signaling pathways. Additionally, this compound interacts with GABA_A receptors, modulating their activity and influencing neurotransmission .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has demonstrated the ability to induce apoptosis and inhibit proliferation by disrupting cell signaling pathways . The compound affects gene expression by modulating transcription factors and altering the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, it influences cellular metabolism by affecting key metabolic enzymes and pathways, leading to altered energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as c-Met kinase, inhibiting their activity . This binding prevents the phosphorylation of downstream signaling molecules, thereby blocking signal transduction pathways. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These interactions result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It can also be found in the nucleus, where it influences gene expression by interacting with transcription factors . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, ensuring its proper function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . One common method includes the use of isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid, followed by the treatment of diaminopyrazine with nitrite to form the triazolopyridazine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It shows potential as an anticancer agent due to its ability to inhibit specific kinases.
Industry: It can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridazine derivatives and triazolopyrazine derivatives. These compounds share structural similarities but may differ in their biological activities and specific applications.
Uniqueness
What sets 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine apart is its unique combination of a furyl group and a piperazine ring, which may enhance its binding affinity and specificity for certain biological targets. This structural uniqueness contributes to its potential as a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
3-(furan-2-yl)-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-2-10(20-9-1)13-16-15-11-3-4-12(17-19(11)13)18-7-5-14-6-8-18/h1-4,9,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQGWQOFYZJANS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN3C(=NN=C3C4=CC=CO4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


